molecular formula C7H12O2 B3058961 Methyl 2,2-dimethylcyclopropane-1-carboxylate CAS No. 932-58-1

Methyl 2,2-dimethylcyclopropane-1-carboxylate

Cat. No. B3058961
CAS RN: 932-58-1
M. Wt: 128.17 g/mol
InChI Key: QFTQPFAIVFBZJO-UHFFFAOYSA-N
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Description

“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a chemical compound with the molecular formula C7H12O2 . It is also known by its IUPAC name, methyl 2,2-dimethylcyclopropanecarboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dimethylcyclopropane-1-carboxylate” is based on a cyclopropane core, which is a ring of three carbon atoms. Two of these carbon atoms are further substituted with methyl groups, and the third carbon is connected to a carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a liquid at room temperature . Its molecular weight is 128.17 .

Scientific Research Applications

Chemical Properties

“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 932-58-1 and a molecular weight of 128.17 .

Intermediate for Cilastatin Production

“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is used as a key chiral intermediate for the production of Cilastatin . Cilastatin is an excellent renal dehydropeptidase-I inhibitor .

Enzymatic Production

This compound can be produced enzymatically via highly enantioselective hydrolysis using newly isolated Rhodococcus sp. ECU1013 . This method of production is beneficial as it provides a high enantioselectivity toward the hydrolytic resolution of methyl 2,2-dimethylcyclopropane carboxylate .

Production of Optically Pure Compounds

The (S)-(+)-2,2-Dimethylcyclopropane carboxylic acid [(S)-(+)-DMCPA] derived from “Methyl 2,2-dimethylcyclopropane-1-carboxylate” is of great interest due to its application in the synthesis of Cilastatin . This compound is optically pure, making it valuable in scientific research and applications .

Use in Antibiotic Therapy

The (S)-(+)-DMCPA derived from “Methyl 2,2-dimethylcyclopropane-1-carboxylate” is used in the synthesis of Cilastatin, which is commonly administered with imipenem or carbapenem antibiotics in therapy . This helps to prevent the degradation of the antibiotics by renal dehydropeptidase in the kidney .

Use in Biotechnological Products and Process Engineering

“Methyl 2,2-dimethylcyclopropane-1-carboxylate” and its derivatives are important building blocks in biotechnological products and process engineering . They have been used as starting materials to obtain different compounds such as pyrethroid acaricides, N-cyclopropylurea insecticides, quinolones antibiotics, and food additives .

properties

IUPAC Name

methyl 2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)4-5(7)6(8)9-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTQPFAIVFBZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632003
Record name Methyl 2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethylcyclopropane-1-carboxylate

CAS RN

932-58-1
Record name Methyl 2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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